4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine
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Overview
Description
4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine typically involves multiple steps, starting with the preparation of the thiadiazole core. One common method involves the cyclization of appropriate hydrazides with isothiocyanates under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The resulting thiadiazole intermediate is then subjected to further reactions to introduce the ethoxyphenyl and morpholine groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Another heterocyclic compound with similar structural features.
Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring, sharing some chemical properties with thiadiazoles.
Uniqueness
4-{4-[5-(4-Ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl}morpholine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its morpholine ring and ethoxyphenyl group differentiate it from other thiadiazoles and contribute to its unique biological and chemical properties.
Properties
CAS No. |
92484-75-8 |
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Molecular Formula |
C20H21N3O2S |
Molecular Weight |
367.5 g/mol |
IUPAC Name |
4-[4-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]phenyl]morpholine |
InChI |
InChI=1S/C20H21N3O2S/c1-2-25-18-9-5-16(6-10-18)20-22-21-19(26-20)15-3-7-17(8-4-15)23-11-13-24-14-12-23/h3-10H,2,11-14H2,1H3 |
InChI Key |
DWQFFSZWQIEAIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)N4CCOCC4 |
Origin of Product |
United States |
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